Ara-utp

概要

説明

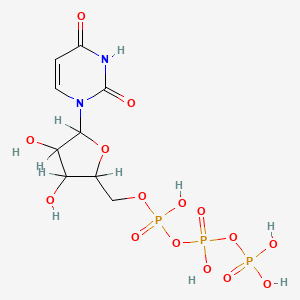

Ara-uridine-5’-triphosphate, commonly known as Ara-UTP, is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position. This compound is a derivative of uridine triphosphate and plays a significant role in various biochemical processes, particularly in the synthesis of RNA during transcription .

準備方法

Synthetic Routes and Reaction Conditions

Ara-uridine-5’-triphosphate can be synthesized through a series of phosphorylation reactions. The synthesis typically starts with uridine, which undergoes phosphorylation to form uridine monophosphate, followed by further phosphorylation to uridine diphosphate and finally to uridine triphosphate. The reaction conditions often involve the use of phosphorylating agents such as phosphoric acid and ATP, under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of Ara-uridine-5’-triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation steps. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate and purify the Ara-uridine-5’-triphosphate .

化学反応の分析

Types of Reactions

Ara-uridine-5’-triphosphate undergoes various types of chemical reactions, including:

Phosphorylation: Conversion to its monophosphate and diphosphate forms.

Hydrolysis: Breakdown into uridine and inorganic phosphate.

Substitution: Replacement of the uracil base with other nucleobases.

Common Reagents and Conditions

Phosphorylating Agents: Phosphoric acid, ATP.

Hydrolyzing Agents: Water, acids, and bases.

Substitution Reagents: Various nucleobases and their derivatives.

Major Products Formed

Uridine Monophosphate: Formed during the initial phosphorylation step.

Uridine Diphosphate: Intermediate product in the phosphorylation pathway.

Uridine: Formed during hydrolysis reactions.

科学的研究の応用

Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions to study phosphorylation and nucleotide metabolism.

Biology: Plays a role in RNA synthesis and is used in studies involving gene expression and regulation.

Medicine: Investigated for its potential in antiviral therapies, particularly against RNA viruses like SARS-CoV-2.

Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various assays

作用機序

Ara-uridine-5’-triphosphate exerts its effects primarily through its incorporation into RNA during transcription. It acts as a substrate for RNA polymerase, facilitating the synthesis of RNA strands. Additionally, it can be converted to cytidine triphosphate through the action of cytidine triphosphate synthetase, playing a role in the synthesis of cytidine nucleotides .

類似化合物との比較

Similar Compounds

Cytarabine (Ara-C): A pyrimidine nucleoside analog used in chemotherapy.

Gemcitabine: Another nucleoside analog used in cancer treatment.

5-Fluorouracil: A pyrimidine analog used in cancer therapy

Uniqueness

Unlike other nucleoside analogs, it has shown promise in inhibiting RNA-dependent RNA polymerase, making it a valuable compound in the fight against RNA viruses .

生物活性

Ara-UTP (arabinosyluridine triphosphate) is a nucleotide analog derived from arabinosylcytosine (ara-C), a chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML). This article explores the biological activity of this compound, focusing on its formation, accumulation in leukemia cells, and its potential roles in cellular metabolism and cytotoxicity.

Formation and Accumulation of this compound

This compound is formed through the phosphorylation of ara-UMP, which is produced from ara-C via deamination processes. Studies have shown that during ara-C therapy, circulating leukemia blasts accumulate significant amounts of this compound. For instance, a study quantified intracellular concentrations of this compound in leukemia cells from patients undergoing treatment, revealing levels ranging from 6 to 50 µM, constituting about 2 to 10% of the total ara-CTP concentration .

Table 1: Accumulation of this compound in Leukemia Blasts

| Patient Sample | Ara-CTP Concentration (µM) | This compound Concentration (µM) | Percentage of Ara-CTP |

|---|---|---|---|

| Sample 1 | 300 | 30 | 10% |

| Sample 2 | 150 | 15 | 10% |

| Sample 3 | 200 | 6 | 3% |

The accumulation of this compound was consistent across various patient samples and was maintained for several hours post-infusion of ara-C. This suggests a prolonged biological activity that could influence therapeutic outcomes .

The cytotoxicity associated with ara-C is largely attributed to its conversion into ara-CTP, which incorporates into RNA and disrupts nucleic acid synthesis. However, this compound also serves as an alternative substrate for deoxythymidine triphosphate (dTTP), indicating its potential role in modulating nucleotide metabolism within cells .

Case Study: In Vitro Analysis

In vitro studies demonstrated that this compound could effectively substitute for dTTP in certain cellular contexts, particularly under conditions where dTTP levels were limited. This substitution can lead to increased incorporation of this compound into RNA, further contributing to the cytotoxic effects observed with ara-C treatment .

Clinical Implications

The clinical relevance of this compound extends beyond its role as a metabolite of ara-C. Research indicates that high levels of this compound may correlate with neurotoxic side effects associated with cytarabine therapy. Thus, monitoring this compound levels could provide insights into both therapeutic efficacy and potential adverse effects .

Table 2: Clinical Observations Related to this compound

| Observation | Findings |

|---|---|

| Neurotoxicity in High-Dose Cytarabine | Correlation with elevated this compound levels |

| Response Rate in AML Patients | Higher Ara-CTP and this compound levels linked to better outcomes |

特性

IUPAC Name |

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAVKCOVUIYSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859053 | |

| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-92-6 | |

| Record name | Uridine, trisodium salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。